molecular formula C7H3FN2O3 B13536163 2-Fluoro-4-isocyanato-1-nitrobenzene CAS No. 137677-85-1

2-Fluoro-4-isocyanato-1-nitrobenzene

Cat. No.: B13536163
CAS No.: 137677-85-1
M. Wt: 182.11 g/mol
InChI Key: UUHCQJGWGATUCV-UHFFFAOYSA-N
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Description

Properties

CAS No.

137677-85-1

Molecular Formula

C7H3FN2O3

Molecular Weight

182.11 g/mol

IUPAC Name

2-fluoro-4-isocyanato-1-nitrobenzene

InChI

InChI=1S/C7H3FN2O3/c8-6-3-5(9-4-11)1-2-7(6)10(12)13/h1-3H

InChI Key

UUHCQJGWGATUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves three key stages:

  • Starting from 2-fluoro-4-nitroaniline or related precursors.
  • Conversion of the amino group to an isocyanate group.
  • Purification and isolation of the target compound.

Preparation from 2-Fluoro-4-Nitroaniline via Phosgene Acylation

The most documented and industrially relevant method involves the acylation of 2-fluoro-4-nitroaniline with phosgene to form the corresponding isocyanate.

  • Step 1: Synthesis of 2-Fluoro-4-Nitroaniline

    This intermediate can be prepared by reduction of 2-fluoro-4-nitrobenzene derivatives or by nucleophilic aromatic substitution reactions on fluoronitrobenzene compounds. For example, condensation of morpholine with 3,4-difluoronitrobenzene followed by reduction with iron powder and water under acidic conditions yields 3-fluoro-4-morpholine aniline, which is structurally related and demonstrates the feasibility of such reductions.

  • Step 2: Phosgene-Mediated Conversion to Isocyanate

    The amino group of 2-fluoro-4-nitroaniline is converted to the isocyanate group by reaction with phosgene under anhydrous conditions. This step requires careful control to avoid hydrolysis or side reactions. The reaction typically proceeds as follows:

    $$
    \text{2-Fluoro-4-nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl}
    $$

    This method is described in patent CN1772750A, which outlines the preparation of isocyanate derivatives from fluoro-nitroanilines.

Alternative Synthetic Approaches

While direct phosgene acylation is the primary route, other methods have been explored for related compounds that may be adapted for this compound:

  • Reduction and Functional Group Transformation

    Starting from 3-fluoroacetophenone derivatives, sequences involving nitration, reduction, iodination, and further reduction have been reported to yield fluoronitrobenzene intermediates, which could be further converted to isocyanates.

  • Use of Isocyanate Transfer Reagents

    Although less common, some synthetic routes employ reagents such as triphosgene or other phosgene equivalents to generate isocyanates from amines under milder conditions, improving safety and scalability.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Phosgene acylation of 2-fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline Phosgene Anhydrous, controlled temperature High High Industrially viable, requires safety measures for phosgene
Multi-step from 3-fluoroacetophenone 3-Fluoroacetophenone Nitration, reduction, iodination, reduction Various, mild to moderate temperatures >60 ≥98 Complex sequence, suitable for lab scale
Morpholine condensation and reduction 3,4-Difluoronitrobenzene + Morpholine Iron powder, water (acidic) Acidic aqueous, mild temperature Moderate Moderate Demonstrates amine intermediate synthesis

Detailed Reaction Conditions and Yields

Phosgene Acylation

  • Solvent: Anhydrous solvents such as dichloromethane or toluene.
  • Temperature: Typically 0–25°C to control reaction rate and avoid decomposition.
  • Reaction Time: 1–3 hours.
  • Yield: Typically high, often exceeding 80%.
  • Purity: High purity achievable (>98%) after purification.

Multi-step Synthesis from 3-Fluoroacetophenone

  • Step 1: Nitration of 3-fluoroacetophenone under controlled acidic conditions.
  • Step 2: Reduction with sodium borohydride at 15–25°C.
  • Step 3: Iodination using triphenylphosphine, imidazole, and iodine at 0–5°C.
  • Step 4: Further reduction and purification.
  • Yield: Approximately 60% overall.
  • Purity: ≥98% after purification.
  • Limitations: More suitable for laboratory scale due to complexity and cost.

Summary Table of Key Data

Parameter Value/Range
Molecular Formula C7H3FN2O3
Molecular Weight 182.11 g/mol
Melting Point Not widely reported
Typical Yield (Phosgene route) >80%
Typical Yield (Multi-step route) ~60%
Purity after purification ≥98%
Common Solvents Dichloromethane, toluene
Key Reagents Phosgene, sodium borohydride, iodine, triphenylphosphine

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic addition with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is central to its application in polymer and pharmaceutical synthesis.

Mechanism :

  • Step 1 : Nucleophilic attack on the electrophilic carbon of the isocyanate group.

  • Step 2 : Formation of a tetrahedral intermediate, followed by elimination of CO₂ (for amine reactions) or other leaving groups.

Example Reaction with Amines :
2-Fluoro-4-isocyanato-1-nitrobenzene + R-NH₂ → 2-Fluoro-4-ureido-1-nitrobenzene derivatives
Conditions: Room temperature, inert solvent (e.g., dichloromethane).

ReactantProductConditionsYield
Primary AmineUrea DerivativeRT, CH₂Cl₂75-85%
Secondary AmineDisubstituted Urea0–5°C, THF60-70%

Electrophilic Substitution Reactions

The nitro group directs electrophilic substitution to the meta position relative to itself, while the fluorine atom influences regioselectivity. Common reactions include nitration and sulfonation.

Nitration :
this compound undergoes nitration at the 5-position under mixed acid (HNO₃/H₂SO₄) conditions.

Example :
this compound → 2-Fluoro-4-isocyanato-1,5-dinitrobenzene
Conditions: 50°C, 4 hours, H₂SO₄/HNO₃ (1:1).

Reduction Reactions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants.

Catalytic Hydrogenation :
this compound + H₂ → 2-Fluoro-4-isocyanato-1-aminobenzene
Conditions: Pd/C catalyst, 30 psi H₂, ethanol, 25°C.

Reducing AgentProductSelectivity
H₂/Pd-C1-Amino derivative>90%
Fe/HClPartial reduction40-50%

Cycloaddition and Polymerization

The isocyanate group participates in [2+2] cycloadditions with alkenes and polymerizes with diols to form polyurethanes.

Polyurethane Formation :
this compound + HO-R-OH → Polyurethane with fluorinated/nitro side chains
Applications: Flame-retardant coatings, specialty adhesives .

Stability and Side Reactions

  • Hydrolysis : The isocyanate group reacts with water to form unstable carbamic acid, decomposing to CO₂ and 2-fluoro-4-nitroaniline.

  • Thermal Degradation : Decomposes above 150°C, releasing toxic fumes (e.g., NOₓ, HCN).

Scientific Research Applications

2-Fluoro-4-isocyanato-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amines in proteins and peptides.

    Industry: Used in the production of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isocyanato-1-nitrobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines, through the formation of urea or carbamate linkages. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Isocyanate Derivatives

2-Fluoro-4-isocyanato-1-methylbenzene (CAS 102561-42-2)
  • Molecular Formula: C₈H₆FNO
  • Key Features : Replaces the nitro group with a methyl (-CH₃) group.
  • Impact : The methyl group is electron-donating, increasing electron density at the isocyanate site compared to the nitro-substituted analog. This enhances electrophilic reactivity, making it more suitable for pharmaceutical intermediate synthesis .
1-Isocyanato-2-methyl-4-nitrobenzene
  • Molecular Formula : C₈H₆N₂O₃
  • Key Features : Nitro at position 4, methyl at position 2, and isocyanate at position 1.
  • Used in research-scale organic synthesis .
2-Fluoro-1-(2-isocyanatopropan-2-yl)-4-nitrobenzene (CAS 1517933-44-6)
  • Molecular Formula : C₁₀H₉FN₂O₃
  • Key Features : Branched isopropyl-isocyanate group at position 1.
  • Impact : Steric hindrance from the branched isocyanate reduces reactivity, favoring selective reactions in constrained environments .

Halogen- and Nitro-Substituted Analogs

4-Fluoro-2-iodo-1-nitrobenzene (CAS 41860-64-4)
  • Molecular Formula: C₆H₃FINO₂
  • Molecular Weight : 267.00 g/mol
  • Key Features : Iodo substituent at position 2.
  • Applications : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis. Higher molecular weight and halogen presence increase utility in materials science .
1,5-Diiodo-2-fluoro-3-nitrobenzene (CAS 1806330-94-8)
  • Key Features : Two iodine atoms at positions 1 and 4.
  • Impact : Enhanced steric bulk and electronic effects make this compound suitable for synthesizing sterically hindered intermediates in medicinal chemistry .

Alkoxy-Substituted Derivatives

2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS 956015-43-3)
  • Molecular Formula: C₁₀H₁₂FNO₃
  • Key Features : Isobutoxy (-OCH₂CH(CH₃)₂) group at position 1.
  • Impact: The electron-donating alkoxy group increases solubility in non-polar solvents, useful in formulations requiring lipophilic intermediates .
2-Ethoxy-1-fluoro-4-nitrobenzene (CAS 1093656-34-8)
  • Key Features : Ethoxy (-OCH₂CH₃) substituent at position 2.
  • Impact : Smaller alkoxy group compared to isobutoxy reduces steric hindrance, balancing reactivity and solubility .

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
2-Fluoro-4-isocyanato-1-nitrobenzene 137677-85-1 C₇H₃FN₂O₃ 182.11 Nitro, isocyanate, fluorine Pharmaceuticals, agrochemicals
2-Fluoro-4-isocyanato-1-methylbenzene 102561-42-2 C₈H₆FNO 151.14 Methyl, isocyanate, fluorine Pharmaceutical intermediates
4-Fluoro-2-iodo-1-nitrobenzene 41860-64-4 C₆H₃FINO₂ 267.00 Nitro, iodine, fluorine Coupling reactions
2-Fluoro-1-isobutoxy-4-nitrobenzene 956015-43-3 C₁₀H₁₂FNO₃ 213.21 Nitro, isobutoxy, fluorine Lipophilic intermediates
1-Isocyanato-2-methyl-4-nitrobenzene C₈H₆N₂O₃ 178.15 Nitro, isocyanate, methyl Research-scale synthesis

Key Research Findings

Electronic Effects : The nitro group in this compound significantly deactivates the aromatic ring, reducing electrophilic substitution rates compared to methyl- or alkoxy-substituted analogs .

Reactivity Trends : Isocyanate-containing compounds exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols) than halogenated derivatives, which are better suited for cross-coupling reactions .

Steric Influences : Branched substituents (e.g., isobutoxy, isopropyl-isocyanate) reduce reaction rates but improve selectivity in multi-step syntheses .

Biological Activity

2-Fluoro-4-isocyanato-1-nitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group, a fluorine atom, and an isocyanate functional group attached to a benzene ring. This unique combination of substituents contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing isocyanate groups exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its ability to inhibit bacterial growth. In a study assessing various derivatives, it was found that derivatives with similar structures showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Anticancer Potential

The compound's structural characteristics also suggest potential anticancer activity. Nitroaromatic compounds have been studied for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar nitro-substituted compounds can inhibit cell proliferation in various cancer cell lines, such as breast and lung cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nitration of Fluorobenzene : This involves the introduction of a nitro group into fluorobenzene under controlled conditions.
  • Isocyanate Formation : Reacting the resultant nitro compound with phosgene or other isocyanate precursors leads to the formation of the isocyanate functional group.

Case Study 1: Antimicrobial Testing

In a recent study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity
This compound32Moderate
Standard Antibiotic16High

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed an IC50 value indicating significant potency in inhibiting cell growth, suggesting its potential as an anticancer drug candidate .

CompoundIC50 (µM)Cell Line
This compound10MCF-7
Control (Doxorubicin)0.5MCF-7

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-4-isocyanato-1-nitrobenzene, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with nitration of fluorobenzene derivatives followed by halogenation and isocyanate introduction. For example, nitration at position 1 (as in 1-fluoro-2,4-dinitrobenzene) can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions . Subsequent isocyanate group introduction may employ phosgene or its safer alternatives (e.g., triphosgene) in anhydrous conditions, with strict temperature control (≤40°C) to avoid decomposition. Critical parameters include stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming fluorine position and electronic environment. Chemical shifts for aromatic fluorine in nitro/isocyanate-substituted systems typically range δ -110 to -125 ppm .
  • IR : The isocyanate group (N=C=O) exhibits a strong asymmetric stretch at ~2250–2275 cm⁻¹, while nitro groups show symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹, respectively .
  • XRD : Single-crystal X-ray diffraction resolves positional isomerism and confirms bond angles, particularly for sterically hindered substituents .

Advanced Research Questions

Q. How does the electronic effect of the nitro and isocyanate groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), activating the ring toward NAS at meta/para positions. The isocyanate (-NCO) group, also an EWG, further enhances electrophilicity at position 4. Fluorine’s inductive (-I) effect stabilizes intermediates but may reduce reactivity at ortho positions. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., reaction with amines or thiols) quantify activation barriers. Contradictions between predicted and observed regioselectivity may arise from steric effects or solvent polarity .

Q. What strategies resolve discrepancies in thermal stability data obtained from differential scanning calorimetry (DSC) versus thermogravimetric analysis (TGA) for this compound?

  • Methodological Answer :

  • Controlled Atmosphere : Conduct TGA under inert gas (N₂/Ar) to isolate decomposition pathways from oxidative effects. DSC in sealed crucibles prevents volatilization losses.
  • Multi-Method Calibration : Cross-validate with isothermal stability tests (e.g., 24-hour heating at 100°C) and FTIR monitoring of gaseous byproducts (e.g., CO₂ from isocyanate decomposition).
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to TGA data for activation energy (Ea) estimation, comparing results with DSC-derived Ea to identify inconsistencies .

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